molecular formula C45H36N2O5 B11530262 2-(4-nitrophenyl)-2-oxoethyl 1,1,7,7-tetraphenyl-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-carboxylate

2-(4-nitrophenyl)-2-oxoethyl 1,1,7,7-tetraphenyl-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-carboxylate

Cat. No.: B11530262
M. Wt: 684.8 g/mol
InChI Key: PYMUZVXCNGNYND-UHFFFAOYSA-N
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Description

2-(4-nitrophenyl)-2-oxoethyl 1,1,7,7-tetraphenyl-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-carboxylate is a complex organic compound with a unique structure that includes a pyridoquinoline core and multiple phenyl groups

Preparation Methods

The synthesis of 2-(4-nitrophenyl)-2-oxoethyl 1,1,7,7-tetraphenyl-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-carboxylate involves multiple steps. The synthetic route typically starts with the preparation of the pyridoquinoline core, followed by the introduction of the phenyl groups and the nitrophenyl-oxoethyl moiety. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

Scientific Research Applications

2-(4-nitrophenyl)-2-oxoethyl 1,1,7,7-tetraphenyl-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-nitrophenyl)-2-oxoethyl 1,1,7,7-tetraphenyl-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, altering the activity of the target molecule. This interaction can modulate various biological pathways, leading to changes in cellular processes. The specific pathways involved depend on the biological context and the nature of the target molecule .

Comparison with Similar Compounds

Similar compounds include other pyridoquinoline derivatives and phenyl-substituted organic molecules. Compared to these compounds, 2-(4-nitrophenyl)-2-oxoethyl 1,1,7,7-tetraphenyl-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-carboxylate is unique due to its specific combination of functional groups and its structural complexity.

Properties

Molecular Formula

C45H36N2O5

Molecular Weight

684.8 g/mol

IUPAC Name

[2-(4-nitrophenyl)-2-oxoethyl] 4,4,10,10-tetraphenyl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene-7-carboxylate

InChI

InChI=1S/C45H36N2O5/c48-41(32-21-23-38(24-22-32)47(50)51)31-52-43(49)33-29-39-42-40(30-33)45(36-17-9-3-10-18-36,37-19-11-4-12-20-37)26-28-46(42)27-25-44(39,34-13-5-1-6-14-34)35-15-7-2-8-16-35/h1-24,29-30H,25-28,31H2

InChI Key

PYMUZVXCNGNYND-UHFFFAOYSA-N

Canonical SMILES

C1CN2CCC(C3=C2C(=CC(=C3)C(=O)OCC(=O)C4=CC=C(C=C4)[N+](=O)[O-])C1(C5=CC=CC=C5)C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8

Origin of Product

United States

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